Benzoic acid, 4-(5-hexenyloxy)-
Overview
Description
Benzoic acid, 4-(5-hexenyloxy)-: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a 5-hexenyloxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Benzoic Acid: One common method involves the esterification of benzoic acid with 5-hexen-1-ol in the presence of a suitable catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
From Benzoyl Chloride: Another method involves the reaction of benzoyl chloride with 5-hexen-1-ol in the presence of a base such as pyridine. This method is advantageous due to the high reactivity of benzoyl chloride, leading to higher yields.
Industrial Production Methods: Industrial production of benzoic acid derivatives often involves the use of continuous flow reactors to ensure consistent product quality and high throughput. Catalysts such as sulfuric acid or Lewis acids are commonly used to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 4-(5-hexenyloxy)- can undergo oxidation reactions, particularly at the hexenyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The compound can be reduced using hydrogenation catalysts to convert the hexenyl group into a hexyl group.
Substitution: The aromatic ring of benzoic acid, 4-(5-hexenyloxy)- can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hexyl-substituted benzoic acid.
Substitution: Nitrobenzoic acid or halogenated benzoic acid derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential antimicrobial properties.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the production of polymers and resins.
- Used as an intermediate in the manufacture of fragrances and flavorings.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(5-hexenyloxy)- involves its interaction with various molecular targets. The hexenyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. The aromatic ring can participate in π-π interactions with proteins and nucleic acids, influencing their function.
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
4-Hydroxybenzoic Acid: Known for its use in the synthesis of parabens, which are widely used as preservatives.
4-Methoxybenzoic Acid: Used in the production of various esters for the fragrance industry.
Uniqueness: Benzoic acid, 4-(5-hexenyloxy)- is unique due to the presence of the hexenyl group, which imparts additional reactivity and potential for diverse chemical transformations. This structural feature distinguishes it from other benzoic acid derivatives and expands its range of applications in scientific research and industry.
Properties
IUPAC Name |
4-hex-5-enoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h2,6-9H,1,3-5,10H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSMHZIMQAHZSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCOC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456937 | |
Record name | Benzoic acid, 4-(5-hexenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115595-28-3 | |
Record name | 4-(5-Hexen-1-yloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115595-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(5-hexenyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-(5-hexen-1-yloxy) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.857 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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